molecular formula C15H19F2NO4 B2974233 Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid CAS No. 269396-59-0

Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid

Cat. No.: B2974233
CAS No.: 269396-59-0
M. Wt: 315.317
InChI Key: XZGBRONJONQTTA-SNVBAGLBSA-N
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Description

Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluoro-phenyl group. This compound is often used in peptide synthesis and drug discovery due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid typically involves multiple steps. One common method starts with the reaction of racemic chloro phenethyl alcohol with N-protection proline under the influence of a condensing agent and a catalyst. This reaction produces chiral chlorohydrin, which is then converted into an epoxy compound under alkaline conditions. The epoxy compound reacts with TEPA to form cyclopropyl ethyl formate, which is subsequently converted into cyclopropanecarboxylic acid. Finally, the cyclopropanecarboxylic acid undergoes Curtius rearrangement to yield the target compound .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid follows similar synthetic routes but is optimized for large-scale production. The steps are streamlined to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The difluoro-phenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro-phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the difluoro-phenyl group can produce partially or fully reduced aromatic rings .

Scientific Research Applications

Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The difluoro-phenyl group plays a crucial role in binding to the active site of enzymes, while the Boc group provides stability and protection during reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-3,4-difluoro-D-phenylalanine: Similar in structure but differs in the position of the amino group.

    Boc-3,4-difluoro-L-phenylalanine: The L-enantiomer of the compound, with different stereochemistry.

    Boc-3,4-difluoro-phenylglycine: Contains a glycine moiety instead of a butyric acid

Uniqueness

Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of both Boc and difluoro-phenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(3R)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBRONJONQTTA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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